5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5
Overview
Description
5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 is a deuterated analog of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, a compound known for its biochemical applications. The deuterium labeling is often used in research to study metabolic pathways and to serve as an internal standard in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 typically involves the deuteration of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 5-Carboxy-N-phenyl-2-1H-pyridone-d5.
Reduction: this compound alcohol.
Substitution: Nitro-substituted derivatives.
Scientific Research Applications
5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry to study metabolic pathways and reaction mechanisms.
Biology: Employed in tracer studies to investigate biological processes and metabolic flux.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 involves its role as a stable isotope-labeled compound. It acts as a tracer, allowing researchers to track its distribution and transformation in various biological and chemical systems. The deuterium atoms provide a distinct mass difference, making it easily detectable in mass spectrometry.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethyl-N-phenyl-2-1H-pyridone: The non-deuterated analog, used in similar applications but without the benefits of stable isotope labeling.
Pirfenidone: A related compound used in the treatment of idiopathic pulmonary fibrosis, sharing a similar pyridone structure.
Uniqueness
5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in research applications where precise tracking and quantification are required.
Properties
IUPAC Name |
5-(hydroxymethyl)-1-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-9-10-6-7-12(15)13(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTGBKWRQSGNOI-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)CO)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849620 | |
Record name | 5-(Hydroxymethyl)-1-(~2~H_5_)phenylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70849620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-52-1 | |
Record name | 5-(Hydroxymethyl)-1-(phenyl-2,3,4,5,6-d5)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Hydroxymethyl)-1-(~2~H_5_)phenylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70849620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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